1-METHYLTRYPTAMINE

5-HT2A receptor pharmacology Serotonin receptor binding Structure-activity relationship (SAR)

1-Methyltryptamine (1-MT; PAL-637) is a tryptamine derivative characterized by N1-methyl substitution on the indole ring. This structural modification distinguishes it from side-chain alkylated analogs like N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT).

Molecular Formula C11H14N2
Molecular Weight 174.24g/mol
CAS No. 7088-88-2
Cat. No. B376829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHYLTRYPTAMINE
CAS7088-88-2
Molecular FormulaC11H14N2
Molecular Weight174.24g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCN
InChIInChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3
InChIKeyCAAGZPJPCKMFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyltryptamine (CAS 7088-88-2): Core Identity and Pharmacological Profile for Scientific Procurement


1-Methyltryptamine (1-MT; PAL-637) is a tryptamine derivative characterized by N1-methyl substitution on the indole ring [1]. This structural modification distinguishes it from side-chain alkylated analogs like N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) [1]. 1-MT acts as a serotonin 5-HT2A receptor agonist (Ki = 473 nM) and a selective serotonin releasing agent (EC50 = 53.1 nM) with minimal norepinephrine or dopamine release (EC50 >10,000 nM) [2]. The compound is also a recognized metabolite in N-methyltransferase-mediated tryptamine metabolism and decarboxylation of 1-methyltryptophan .

Why 1-Methyltryptamine (CAS 7088-88-2) Cannot Be Interchanged with Other Tryptamine Analogs


Tryptamine derivatives exhibit profound pharmacodynamic divergence based solely on methylation position. N1-methylation on the indole nitrogen dramatically reduces 5-HT2A receptor engagement—a 36-fold affinity loss versus tryptamine (Ki 473 nM vs. 13.1 nM) [1]—and confers unique monoamine releasing selectivity absent in unsubstituted tryptamine [1]. Conversely, side-chain N-methylated analogs like N,N-DMT retain high 5-HT2A potency while gaining broader serotonin receptor promiscuity . Generic substitution among tryptamines without this granular receptor-level data will produce irreproducible or misleading experimental outcomes.

1-Methyltryptamine (CAS 7088-88-2) Quantitative Differentiation vs. Tryptamine Analogs


36-Fold Reduction in 5-HT2A Receptor Binding Affinity Relative to Tryptamine

1-Methyltryptamine (1-MT) exhibits dramatically attenuated binding affinity for the human serotonin 5-HT2A receptor compared to its parent compound tryptamine. N1-methylation introduces steric hindrance that disrupts critical ligand-receptor interactions [1].

5-HT2A receptor pharmacology Serotonin receptor binding Structure-activity relationship (SAR)

5-HT2A Functional Potency: 1-MT Exhibits 28- to 619-Fold Weaker Agonism than Tryptamine

The reduced binding affinity of 1-MT translates into markedly diminished functional activation of the 5-HT2A receptor. Its EC50 range is significantly right-shifted compared to tryptamine [1].

5-HT2A receptor functional assay Serotonin receptor agonism Calcium flux assay

Monoamine Release Profile: Selective Serotonin Releaser with Negligible NE/DA Activity

1-Methyltryptamine acts as a serotonin (5-HT) releasing agent but, in contrast to tryptamine, completely lacks the ability to induce norepinephrine (NE) or dopamine (DA) release at physiologically relevant concentrations [1].

Monoamine transporter Serotonin releasing agent Selectivity profiling

Biased Agonism Hypothesis: 1-Methylated Tryptamines Signal Through Non-β-Arrestin2 Pathways

Pharmacological studies indicate that N-methyltryptamines, including 1-MT, do not engage the β-arrestin2-mediated signaling cascade in vivo, in contrast to serotonin (5-HT) [1]. This suggests a functionally selective or biased agonist profile for 1-MT and its analogs.

Biased agonism β-arrestin2 signaling Functional selectivity

Melatonin Receptor Ligand Scaffold: 1-Methyltryptamine as Key Intermediate for MT1/MT2 Modulators

The 1-methyltryptamine core serves as a privileged scaffold for developing subtype-selective melatonin receptor ligands. β-Substituted N-acyl-5-methoxy-1-methyltryptamines have been synthesized and characterized for MT1 and MT2 receptor activity [1].

Melatonin receptor MT1/MT2 ligands GPCR drug discovery

Analytical Reference Standard and Metabolite: Defined Role in Tryptamine Metabolism Studies

1-Methyltryptamine is a documented metabolite in the N-methyltransferase-mediated metabolism of tryptamine and in the decarboxylation pathway of 1-methyltryptophan . Commercial sources supply the compound as a ≥95.0% (GC) analytical standard suitable for method development and quantification .

Analytical chemistry Metabolomics Reference standard

High-Value Research Applications for 1-Methyltryptamine (CAS 7088-88-2) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of 5-HT2A Receptor Engagement

Use 1-Methyltryptamine as a low-potency, partial agonist comparator to tryptamine. The 36-fold reduction in binding affinity (Ki 473 nM vs. 13.1 nM) and 28- to 619-fold reduction in functional potency provide a quantitative benchmark for evaluating how N1-methylation disrupts 5-HT2A receptor interactions [1]. This makes 1-MT an essential control compound for medicinal chemistry campaigns aiming to modulate 5-HT2A activity through indole ring substitutions.

Isolation of Serotonergic Effects via Selective 5-HT Release

Employ 1-Methyltryptamine in neuropharmacology studies requiring selective serotonin release without noradrenergic or dopaminergic contamination. Unlike tryptamine, which releases NE and DA at sub-micromolar concentrations, 1-MT releases only 5-HT (EC50 53.1 nM) while showing no NE or DA release up to 10,000 nM [1]. This clean selectivity profile is ideal for in vitro and ex vivo investigations of pure serotonergic neurotransmission.

Functional Selectivity and Biased Signaling at the 5-HT2A Receptor

Leverage 1-Methyltryptamine as a tool compound to probe β-arrestin2-independent signaling at the 5-HT2A receptor. Evidence indicates that N-methyltryptamines as a class fail to engage the β-arrestin2/Src/Akt cascade in vivo [1], unlike serotonin. 1-MT can therefore be used to dissect G-protein-mediated versus β-arrestin-mediated signaling pathways downstream of 5-HT2A activation, a critical differentiator for next-generation psychiatric drug discovery.

Synthesis of Subtype-Selective Melatonin Receptor Ligands

Utilize the 1-methyltryptamine scaffold as a synthetic intermediate for creating MT1- and MT2-selective melatonin receptor modulators. β-Substituted N-acyl-5-methoxy-1-methyltryptamines have demonstrated distinct MT1 antagonist and MT2 agonist pharmacology [1], validating the 1-methyltryptamine core as a privileged starting point for circadian rhythm drug discovery programs.

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